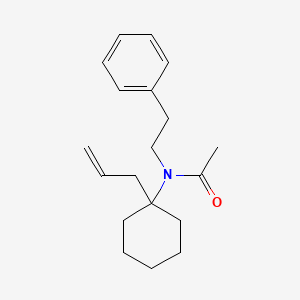
N-isobutyl-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-4,5-dimethoxy-2-nitrobenzamide, also known as NBOMe, is a synthetic compound that belongs to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, NBOMe has gained popularity as a research chemical due to its potent psychedelic effects.
Mechanism of Action
N-isobutyl-4,5-dimethoxy-2-nitrobenzamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This results in the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and serotonin. The exact mechanism of action of N-isobutyl-4,5-dimethoxy-2-nitrobenzamide is not fully understood, but it is believed to involve the modulation of neuronal activity in the prefrontal cortex and other brain regions.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-isobutyl-4,5-dimethoxy-2-nitrobenzamide are similar to those of other psychedelics such as LSD and psilocybin. These effects include altered perception, mood, and thought processes. N-isobutyl-4,5-dimethoxy-2-nitrobenzamide has been reported to induce visual hallucinations, synesthesia, and ego dissolution. It has also been associated with changes in heart rate, blood pressure, and body temperature.
Advantages and Limitations for Lab Experiments
One advantage of using N-isobutyl-4,5-dimethoxy-2-nitrobenzamide in lab experiments is its potent psychedelic effects, which allow for the study of the structure-activity relationship of phenethylamine derivatives. However, one limitation is its potential toxicity, as N-isobutyl-4,5-dimethoxy-2-nitrobenzamide has been associated with several cases of overdose and death.
Future Directions
There are several future directions for research on N-isobutyl-4,5-dimethoxy-2-nitrobenzamide. One area of interest is the development of new analogs with improved pharmacological properties and reduced toxicity. Another area of interest is the study of the long-term effects of N-isobutyl-4,5-dimethoxy-2-nitrobenzamide on the brain and behavior. Finally, the use of N-isobutyl-4,5-dimethoxy-2-nitrobenzamide as a tool to investigate the therapeutic potential of psychedelics in the treatment of psychiatric disorders is an area of growing interest.
Synthesis Methods
The synthesis of N-isobutyl-4,5-dimethoxy-2-nitrobenzamide involves a series of chemical reactions that start with the condensation of 2-nitro-4,5-dimethoxybenzaldehyde with isobutylamine. The resulting intermediate is then reduced to the corresponding amine using sodium borohydride. The final product is obtained by acylating the amine with benzoyl chloride.
Scientific Research Applications
N-isobutyl-4,5-dimethoxy-2-nitrobenzamide has been used in scientific research to study the structure-activity relationship of phenethylamine derivatives and their effects on the central nervous system. It has also been used as a tool to investigate the role of serotonin receptors in the development of psychiatric disorders such as schizophrenia and depression.
properties
IUPAC Name |
4,5-dimethoxy-N-(2-methylpropyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-8(2)7-14-13(16)9-5-11(19-3)12(20-4)6-10(9)15(17)18/h5-6,8H,7H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGISLJZCCGIIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-N-(2-methylpropyl)-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5696798.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)
![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)

![N-[4-(cyanomethyl)phenyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5696828.png)







![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)